molecular formula C19H22N2O4 B2430525 N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide CAS No. 2034343-05-8

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

Cat. No.: B2430525
CAS No.: 2034343-05-8
M. Wt: 342.395
InChI Key: VLZKAJCPNKYERD-UHFFFAOYSA-N
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Description

N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a bifuran moiety and a cyclohexenyl group

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c22-18(20-10-8-14-4-2-1-3-5-14)19(23)21-12-16-6-7-17(25-16)15-9-11-24-13-15/h4,6-7,9,11,13H,1-3,5,8,10,12H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZKAJCPNKYERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the Bifuran Moiety: The bifuran structure can be synthesized through a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling, using appropriate furan derivatives.

    Introduction of the Cyclohexenyl Group: The cyclohexenyl group can be introduced via a Heck reaction, where a vinyl halide reacts with a cyclohexene derivative in the presence of a palladium catalyst.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This can be achieved by reacting the bifuran and cyclohexenyl intermediates with oxalyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bifuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of furan-2,3-dicarboxylic acid derivatives.

    Reduction: The cyclohexenyl group can be reduced to a cyclohexyl group using hydrogenation reactions with catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxalamide linkage, where nucleophiles like amines or alcohols can replace one of the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,3-dicarboxylic acid derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Various substituted oxalamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential pharmacological properties. The bifuran moiety is known for its bioactivity, and the compound could be investigated for anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural rigidity and potential for functionalization.

Mechanism of Action

The mechanism by which N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The bifuran moiety could engage in π-π interactions or hydrogen bonding, while the cyclohexenyl group might influence the compound’s hydrophobicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-furylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide: Similar structure but with a single furan ring.

    N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-phenylethyl)oxalamide: Similar bifuran moiety but with a phenylethyl group instead of cyclohexenyl.

Uniqueness

N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is unique due to the combination of the bifuran and cyclohexenyl groups, which confer distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a subject of interest for further research and development.

Biological Activity

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparisons with similar compounds.

Structural Overview

The compound features a bifuran moiety, which is known for its role in various biological activities, and a cyclohexene group that may enhance its interaction with biological targets. The oxalamide linkage contributes to the compound's stability and solubility, potentially influencing its bioavailability.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). The bifuran moiety may facilitate binding to the active sites of these enzymes, leading to altered enzymatic activity.
  • Receptor Modulation : The structural components could interact with neurotransmitter receptors, potentially modulating pathways involved in neurodegenerative diseases.
  • Antioxidant Activity : Compounds with similar structures have exhibited antioxidant properties, which may contribute to their protective effects in cellular models.

In Vitro Studies

Recent studies have demonstrated the potential of oxalamide derivatives in various in vitro assays:

  • Neuroprotective Effects : In a study involving neuronal cell lines, derivatives of oxalamides showed significant neuroprotective effects against oxidative stress-induced apoptosis. The IC50 values for cell viability were determined using MTT assays, indicating a promising therapeutic index for neurodegenerative diseases.
CompoundIC50 Value (µM)Mechanism
N1-Oxalamide Derivative15.2Neuroprotection via antioxidant mechanisms
Control (No Treatment)N/AN/A

Animal Models

Animal studies have also been conducted to evaluate the efficacy of this compound:

  • Behavioral Assessment : In rodent models of anxiety and depression, administration of the compound resulted in reduced anxiety-like behavior in elevated plus maze tests. This suggests potential applications in psychiatric disorders.

Comparative Analysis

When compared to structurally similar compounds, this compound exhibits unique properties:

CompoundStructural FeaturesBiological Activity
Compound ABifuran + PhenylModerate AChE inhibition
Compound BBifuran + CyclopenteneStrong MAO-B inhibition
N1-OxalamideBifuran + CyclohexeneEnhanced neuroprotection

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the bifuran and cyclohexene moieties. Key steps include:

  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for bifuran-methyl group introduction .
  • Oxalamide formation : Reaction of oxalyl chloride with amines under inert conditions (e.g., dichloromethane, 0–5°C), followed by purification via silica gel chromatography .
  • Cyclohexene incorporation : Birch reduction or acid-catalyzed dehydration for cyclohexene-ethylamine synthesis .
    • Optimization : Monitor yields using LC-MS and adjust stoichiometry (e.g., 1.2:1 amine-to-oxalyl chloride ratio). Use triethylamine as a base to neutralize HCl byproducts .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Techniques :

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm bifuran, cyclohexene, and oxalamide linkages. For example, cyclohexene protons appear as multiplet signals at δ 5.4–5.7 ppm .
  • LC-MS/HRMS : Verify molecular weight (e.g., calculated vs. observed [M+H]+^+) and purity (>95% by HPLC) .
  • X-ray crystallography : Use SHELXL for single-crystal refinement if suitable crystals are obtained .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Screening :

  • Enzyme inhibition : Test against targets like soluble epoxide hydrolase (sEH) or HIV-1 protease using fluorogenic substrates (e.g., 6,8-difluoro-4-methylumbelliferyl acetate for sEH) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?

  • Approach :

  • Analog synthesis : Modify substituents (e.g., replace cyclohexene with adamantane or thiophene) and compare IC50_{50} values .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like sEH or cytochrome P450 .
  • Key parameters : LogP (lipophilicity) and hydrogen-bonding capacity (e.g., oxalamide NH groups critical for binding sEH) .

Q. What strategies resolve contradictions in NMR data due to stereochemical complexity?

  • Solutions :

  • Variable-temperature NMR : Resolve overlapping signals by cooling samples to −40°C in DMSO-d6_6 .
  • 2D NMR : Use HSQC and HMBC to assign quaternary carbons and confirm bifuran connectivity .
  • Chiral chromatography : Separate diastereomers using amylose-based columns (e.g., Chiralpak IA) .

Q. How can crystallization challenges for X-ray analysis be addressed?

  • Protocols :

  • Solvent screening : Test mixed-solvent systems (e.g., ethyl acetate/hexane or DMF/water) for slow evaporation .
  • Additives : Introduce co-crystallization agents (e.g., trifluoroacetic acid) to stabilize hydrogen-bonding networks .
  • Cryoprotection : Use glycerol or paraffin oil for flash-cooling crystals to 100 K during data collection .

Q. What methods validate target engagement in cellular models?

  • Techniques :

  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD_D, kon_{on}/koff_{off}) using immobilized recombinant proteins .
  • Cellular thermal shift assay (CETSA) : Confirm compound-induced stabilization of target proteins in lysates .
  • siRNA knockdown : Correlate compound efficacy with reduced target expression (e.g., qPCR validation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.